Omomycin

Cyclic nucleotide signaling Cardiomyocyte biology Ionophore pharmacology

Challenge: Ionophore research is confounded by non-selective cation transport (e.g., Na⁺/H⁺ exchange with monensin), obscuring specific signaling roles of K⁺, cGMP, or histamine. Solution: Omomycin (16-Deethylindanomycin) is a distinct pyrrole-ether ionophore with documented selectivity for K⁺ over Ca²⁺, Mg²⁺, and Na⁺. - **Selective cGMP elevation**: 4 μg/mL increases cGMP in cardiomyocytes (no cAMP change), useful for PKG studies. - **Functional secretagogue**: Induces Ca²⁺-dependent histamine release in mast cells/basophils. - **Reference standard**: MIC 2-4 μg/mL vs. Staphylococcus/Streptococcus; anticoccidial in vitro.

Molecular Formula C29H39NO4
Molecular Weight 465.6 g/mol
Cat. No. B8089329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmomycin
Molecular FormulaC29H39NO4
Molecular Weight465.6 g/mol
Structural Identifiers
SMILESCCC(=CC=CC1C=CC2CCCC2C1C(=O)C3=CC=CN3)C4C(CCC(O4)C(C)C(=O)O)C
InChIInChI=1S/C29H39NO4/c1-4-20(28-18(2)13-16-25(34-28)19(3)29(32)33)8-5-10-22-15-14-21-9-6-11-23(21)26(22)27(31)24-12-7-17-30-24/h5,7-8,10,12,14-15,17-19,21-23,25-26,28,30H,4,6,9,11,13,16H2,1-3H3,(H,32,33)/b10-5+,20-8+/t18-,19+,21-,22+,23+,25+,26+,28+/m0/s1
InChIKeyHSZFOQSMGNAIJM-HXLIROMVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Omomycin Specifications & Procurement


Omomycin (synonyms: 16-Deethylindanomycin, A 83094A, 985-I; CAS: 106803-22-9) is a polyether ionophore antibiotic belonging to the pyrrole-ether structural class, produced by Streptomyces setonii [1]. It is characterized by a molecular formula of C29H39NO4 and a molecular weight of approximately 465.62 g/mol, with solubility in DMSO . The compound exhibits antimicrobial activity against Gram-positive bacteria, including Staphylococcus spp. and Streptococcus spp., with reported MIC values of 2–4 μg/mL . It also demonstrates anticoccidial activity against Eimeria tenella in vitro . Notably, Omomycin acts as an ionophore in lipid bilayer membranes and is more selective for potassium ions than calcium, magnesium, and sodium ions [2].

Omomycin Substitution Risks


The ionophore class encompasses compounds with profoundly divergent ion selectivity profiles and downstream biological consequences, rendering generic substitution between members scientifically unsound. For instance, monensin preferentially transports Na⁺, leading to characteristic Na⁺/H⁺ exchange and intracellular alkalosis [1]. In contrast, Omomycin demonstrates greater selectivity for potassium ions over calcium, magnesium, and sodium ions in lipid bilayer membranes [2]. This distinct ionic preference results in unique cellular signaling outcomes, including the selective elevation of intracellular cGMP without affecting cAMP levels in primary neonatal rat cardiomyocytes [3]. Furthermore, Omomycin induces histamine release from rodent mast cells and human basophils in a calcium-dependent manner, a functional property that distinguishes it from ionophores that lack this capacity . These mechanistic and functional divergences preclude the assumption of experimental interchangeability and demand compound-specific procurement based on precise research requirements.

Omomycin Comparative Evidence


cGMP Modulation vs. Monensin

Omomycin produces a rapid and selective elevation of intracellular cGMP in primary neonatal rat cardiomyocytes, achieving a detectable increase within 10 minutes of exposure at 4 μg/mL, an effect potentiated by the phosphodiesterase inhibitor 1-methyl-3-isobutyl xanthine (10⁻⁴ M). Critically, cAMP levels remain unaltered under identical conditions, indicating a pathway-specific effect on guanylate cyclase rather than broad cyclic nucleotide dysregulation [1]. This cGMP-selective profile is distinct from monensin, which as an Na⁺-selective ionophore induces intracellular alkalosis and calcium influx through Na⁺/Ca²⁺ exchange without primary cGMP elevation [2].

Cyclic nucleotide signaling Cardiomyocyte biology Ionophore pharmacology

Ion Selectivity vs. Monensin

Omomycin exhibits greater selectivity for potassium ions than for calcium, magnesium, and sodium ions when incorporated into lipid bilayer membranes [1]. In contrast, monensin displays predominant selectivity for Na⁺ over K⁺, with reported Na⁺/K⁺ transport selectivity ratios favoring sodium flux, and also mediates transport of divalent cations including Pb²⁺ [2]. This fundamental difference in cation preference arises from distinct coordination geometries in the ionophore-cation complex, directly impacting the type of ionic gradient disruption induced in cellular systems [3].

Membrane biophysics Ion transport Electrophysiology

Unique Histamine-Releasing Activity

Omomycin induces histamine release from rodent mast cells and human basophils in vitro in a calcium-dependent manner [1]. This functional property is not uniformly shared among polyether ionophores; for example, monensin and salinomycin were ineffective in Cryptosporidium parvum infection models despite being ionophores, and lasalocid's anticryptosporidial activity occurs through mechanisms distinct from histamine release [2]. The histamine-releasing capacity of Omomycin makes it a valuable tool compound for investigating calcium-dependent exocytotic mechanisms in mast cell degranulation and basophil activation, applications for which monensin and lasalocid are not appropriate surrogates.

Mast cell biology Allergy and inflammation Immunopharmacology

Omomycin Research Applications


cGMP Elevation in Cardiac Cells

Omomycin at 4 μg/mL produces a rapid (within 10 minutes) and selective increase in intracellular cGMP in primary neonatal rat cardiomyocytes, without altering cAMP levels, an effect that is potentiated by co-administration of 10⁻⁴ M 1-methyl-3-isobutyl xanthine [1]. This property makes Omomycin a valuable tool for experimentally isolating cGMP-dependent signaling cascades (e.g., protein kinase G activation, phosphodiesterase regulation) in cardiac physiology and pharmacology studies, where other ionophores such as monensin would confound results through Na⁺-driven secondary calcium fluxes rather than direct guanylate cyclase modulation.

Potassium-Selective Ion Transport

Omomycin exhibits greater selectivity for potassium ions than for calcium, magnesium, and sodium ions in lipid bilayer membranes [1]. Researchers investigating K⁺-selective ion transport across artificial or biological membranes can employ Omomycin to induce potassium fluxes without the confounding effects of sodium-driven secondary exchange processes characteristic of monensin. This application is particularly relevant for studies of potassium channel pharmacology, membrane potential regulation, and mitochondrial potassium transport, where precise cation selectivity is essential for data interpretation.

Histamine Release & Mast Cell Activation

Omomycin induces calcium-dependent histamine release from rodent mast cells and human basophils in vitro [1]. This functional property supports its use as an ionophore-based secretagogue in studies of mast cell degranulation mechanisms, basophil activation, and allergic inflammation pathways. Unlike monensin or salinomycin, which lack this histamine-releasing capacity, Omomycin provides a unique experimental stimulus for investigating calcium-triggered exocytosis, making it the ionophore of choice for immunopharmacology research focused on immediate hypersensitivity and mediator release.

Antibacterial & Anticoccidial Screening

Omomycin exhibits antimicrobial activity against Staphylococcus spp. and Streptococcus spp. with MIC values of 2–4 μg/mL, and inhibits Eimeria tenella development in vitro [1]. For laboratories conducting antimicrobial susceptibility screening or anticoccidial drug discovery programs, Omomycin serves as a structurally distinct pyrrole-ether ionophore reference compound with a known activity profile. Its in vitro anticoccidial activity (with noted inactivity in vivo in chicks at 200 μg/g dietary administration) provides a useful comparator for evaluating novel anti-Eimeria agents and understanding structure-activity relationships within the polyether ionophore class [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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